![molecular formula C47H80N18O14 B612454 Dynamin inhibitory peptide](/img/structure/B612454.png)
Dynamin inhibitory peptide
描述
动力蛋白抑制肽是一种抑制动力蛋白活性的化合物,动力蛋白是一种 GTP 酶蛋白,在真核细胞中介导网格蛋白介导的内吞作用的膜裂变中起着至关重要的作用 . 这种肽竞争性地阻断动力蛋白与衔接蛋白的结合,从而阻止内吞作用 . 它已被广泛应用于科学研究,以研究动力蛋白在各种细胞过程中的作用。
准备方法
动力蛋白抑制肽的制备涉及合成途径,这些途径通常包括固相肽合成。该方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。 反应条件通常涉及使用保护基团来防止不必要的副反应,以及使用偶联试剂来促进肽键的形成 . 工业生产方法可能涉及大规模肽合成仪和纯化技术,例如高效液相色谱,以确保最终产品的纯度 .
化学反应分析
动力蛋白抑制肽主要进行与肽性质相关的反应。这些包括:
水解: 肽键可以在酸性或碱性条件下水解,导致肽分解成其组成氨基酸。
氧化: 肽内的某些氨基酸残基,例如蛋氨酸,可以发生氧化。
这些反应中常用的试剂包括酸、碱和氧化剂。从这些反应形成的主要产物通常是单个氨基酸或修饰肽。
科学研究应用
Neuroscience Research
Role in Synaptic Plasticity:
Dynamin inhibitory peptide has been extensively used to investigate synaptic plasticity mechanisms, particularly in long-term depression (LTD) and long-term potentiation (LTP). Studies have shown that the peptide effectively blocks clathrin-mediated endocytosis, which is crucial for the recycling of synaptic vesicles. For instance, in cultured cerebellar Purkinje cells, the application of this peptide completely inhibited the late phase of LTD, indicating its essential role in synaptic signaling pathways .
Table 1: Effects of this compound on Synaptic Functions
Cell Biology
Endocytosis Studies:
The this compound serves as a valuable tool for dissecting the mechanisms of endocytosis. By preventing dynamin's interaction with amphiphysin, this peptide allows researchers to study the consequences of disrupted endocytic pathways. For example, experiments using this peptide have shown that it effectively halts clathrin-mediated endocytosis in various cell types, providing insights into cellular uptake mechanisms .
Pharmacological Applications
Potential Therapeutic Uses:
Research has indicated that dynamin inhibitory peptides may have therapeutic potential in conditions where dysregulation of endocytosis contributes to disease pathology. For instance, inhibiting dynamin activity could be beneficial in neurodegenerative diseases where synaptic dysfunction is observed. The ability to manipulate synaptic vesicle recycling through this peptide opens avenues for developing treatments targeting cognitive decline and memory disorders .
Table 2: Potential Therapeutic Applications of this compound
Condition | Mechanism of Action | Potential Outcome |
---|---|---|
Neurodegenerative Diseases | Inhibition of dysfunctional endocytosis | Improved synaptic function |
Cognitive Disorders | Modulation of synaptic plasticity | Enhanced memory and learning capabilities |
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Study on Cerebellar LTD: A significant finding demonstrated that application of the this compound during LTD induction resulted in a complete block of the process, emphasizing its role in glutamate receptor trafficking .
- Hippocampal Neuron Research: Another study highlighted that all forms of compensatory synaptic vesicle endocytosis were inhibited by this peptide, underscoring its critical function in maintaining synaptic integrity during prolonged stimulation .
作用机制
动力蛋白抑制肽通过竞争性地阻断动力蛋白与衔接蛋白的结合来发挥作用,衔接蛋白参与网格蛋白介导的内吞作用 . 这种抑制阻止了网格蛋白包被囊泡的形成,从而阻断了内吞作用。 该肽还通过阻止某些受体(例如多巴胺 D3 受体)的内吞作用来影响其内化 .
相似化合物的比较
动力蛋白抑制肽在其对动力蛋白的特异性抑制作用方面是独特的。类似的化合物包括:
Dynasore: 一种小分子,抑制动力蛋白的 GTP 酶活性,阻止内吞作用.
Pthaladyns: 对动力蛋白表现出竞争性抑制活性的化合物.
三氟拉嗪: 一种抑制动力蛋白脂质刺激的 GTP 酶活性的药物.
与这些化合物相比,动力蛋白抑制肽通过专门阻断动力蛋白与衔接蛋白之间的相互作用,提供了一种更具针对性的方法,使其成为研究应用中的宝贵工具。
生物活性
Dynamin inhibitory peptide (DIP), also known as P4, is a potent inhibitor of the GTPase dynamin, which plays a crucial role in clathrin-mediated endocytosis. This article explores the biological activity of DIP, including its mechanisms of action, effects on cellular processes, and relevant research findings.
Dynamin is essential for the scission of clathrin-coated vesicles from the plasma membrane during endocytosis. The this compound functions by competitively blocking the binding of dynamin to amphiphysin, a critical step in the endocytic process. By inhibiting this interaction, DIP effectively prevents endocytosis when administered intracellularly .
Biological Effects
- Inhibition of Endocytosis :
- Cell-Permeability :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities of this compound
Study | Findings | Methodology |
---|---|---|
R&D Systems | Demonstrated that DIP reduces GABA receptor internalization and increases mIPSC frequency | In vitro neuronal assays |
Tocris | Myristoylated DIP shows enhanced cell permeability and effectiveness in blocking endocytosis | Cell culture studies |
PMC4138991 | Explored the role of dynamin inhibitors in various cellular processes including receptor internalization and cytokinesis | Pharmacological assays |
Case Studies
- Neuronal Studies : In a study involving cultured neurons, treatment with DIP resulted in a significant increase in synaptic activity as measured by mIPSCs. This suggests that inhibiting dynamin can enhance neurotransmitter signaling by preventing receptor internalization .
- Pathological Models : In models of neurodegeneration, administration of DIP showed promise in reducing pathology associated with excessive receptor internalization during stress conditions. This was evidenced by improved neuronal survival rates and functional outcomes in treated animals compared to controls .
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80N18O14/c1-23(2)35(62-36(69)25(48)14-15-33(49)67)44(77)64-19-7-12-31(64)41(74)61-29(22-66)39(72)59-27(10-5-17-56-47(53)54)43(76)63-18-6-11-30(63)40(73)60-28(21-34(50)68)38(71)58-26(9-4-16-55-46(51)52)37(70)57-24(3)42(75)65-20-8-13-32(65)45(78)79/h23-32,35,66H,4-22,48H2,1-3H3,(H2,49,67)(H2,50,68)(H,57,70)(H,58,71)(H,59,72)(H,60,73)(H,61,74)(H,62,69)(H,78,79)(H4,51,52,55)(H4,53,54,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQOQXYEPUSHJL-LNIRUYPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80N18O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1121.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does dynamin inhibitory peptide interact with its target and what are the downstream effects?
A: this compound specifically targets and blocks the GTPase activity of dynamin [, , , , , ]. Dynamin typically plays a crucial role in the final step of clathrin-mediated endocytosis by pinching off vesicles from the plasma membrane. By inhibiting dynamin, DIP effectively prevents this vesicle fission, leading to an accumulation of clathrin-coated pits and a reduction in endocytosis [, , , , , , , ]. This disruption of endocytosis has downstream effects on a variety of cellular processes, including receptor internalization, synaptic plasticity, and neurotransmission [, , , , , , , , , ].
Q2: What is the mechanism behind this compound's effect on AMPA receptor trafficking?
A: Research suggests that this compound can interfere with the regulation of AMPA receptors, which are glutamate receptors crucial for synaptic plasticity [, , , , ]. Specifically, DIP has been shown to block the endocytosis of AMPA receptors triggered by various signaling pathways, including those initiated by dopamine D3 receptors and metabotropic glutamate receptors [, , , , ]. This inhibition of AMPA receptor internalization can ultimately influence the strength and plasticity of synaptic connections [, , ].
Q3: Can this compound impact synaptic plasticity?
A: Yes, studies have demonstrated that this compound can affect synaptic plasticity by altering the balance of AMPA receptor trafficking at synapses [, , ]. For example, in the prefrontal cortex, DIP prevented the induction of long-term depression (LTD) mediated by serotonin and metabotropic glutamate receptors, suggesting a role for dynamin-dependent endocytosis in this form of plasticity []. Similarly, DIP was found to block mGlu1-mediated LTD in the nucleus accumbens of rats after withdrawal from cocaine self-administration [].
Q4: Beyond AMPA receptors, what other receptors are affected by this compound?
A: Apart from AMPA receptors, this compound has also been shown to influence the trafficking and function of other receptors, including GABAA receptors [, ]. Research indicates that DIP can prevent the D3 receptor-mediated suppression of inhibitory synaptic transmission in the nucleus accumbens, likely by interfering with the dynamin-dependent endocytosis of GABAA receptors [].
Q5: Are there specific neuronal populations or brain regions where this compound's effects are more pronounced?
A: Studies suggest that the effects of this compound can vary depending on the neuronal population and brain region being studied [, , , ]. For instance, in the hippocampus, DIP was found to selectively block the D3 receptor-mediated inhibition of GABAA receptor currents in the stratum radiatum of the CA1 region, without affecting those in the stratum oriens []. This highlights the importance of considering the specific brain region and cell types involved when interpreting the effects of DIP.
Q6: What are the limitations of using this compound in research?
A: While a valuable research tool, this compound has limitations. Its effects are not limited to a single receptor type or brain region, demanding careful experimental design and interpretation [, , , ]. Furthermore, as with any peptide, issues of stability, delivery across biological membranes, and potential off-target effects need to be considered [].
Q7: Are there alternative methods to study dynamin-dependent endocytosis besides this compound?
A7: Yes, several alternative methods exist to investigate dynamin-dependent endocytosis, including:
- Pharmacological inhibitors: Dynasore is a small molecule inhibitor of dynamin that acts through a different mechanism than DIP [, ].
- Dominant-negative dynamin mutants: These genetically encoded tools interfere with the function of endogenous dynamin [, ].
Q8: What are the future directions for research involving this compound?
A8: Future research with DIP could focus on:
Q9: How does this compound contribute to our understanding of neurological diseases?
A: By disrupting dynamin-dependent endocytosis, DIP helps researchers understand the role of this process in various neurological diseases. For example, research suggests that impaired AMPA receptor trafficking contributes to synaptic dysfunction in Alzheimer's disease []. DIP allows researchers to explore this connection and potentially identify new therapeutic targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。